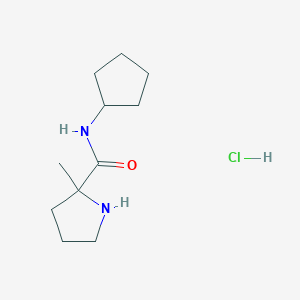

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride

Descripción general

Descripción

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that finds application in diverse scientific research1. It exhibits intriguing properties and serves as a versatile tool for investigating various phenomena, aiding breakthroughs across multiple disciplines1.

Synthesis Analysis

The synthesis of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride is not explicitly mentioned in the search results. However, the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings2.Molecular Structure Analysis

The molecular structure of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride is not directly provided in the search results. However, the pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle2. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring2.Chemical Reactions Analysis

The specific chemical reactions involving N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride are not detailed in the search results. However, the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride are not detailed in the search results.Aplicaciones Científicas De Investigación

Stereochemistry in Pharmacological Profile Improvement

Stereochemistry plays a significant role in enhancing the pharmacological profile of compounds related to N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride, such as phenylpiracetam and its methyl derivative. Research has demonstrated that the configuration of stereocenters in these compounds directly impacts their biological properties, leading to the selection of more effective enantiomers and necessitating the purification of drug substances from less active ones. This highlights the importance of stereochemistry in the development of central nervous system agents aimed at facilitating memory processes and attenuating cognitive function impairments (G. Veinberg et al., 2015).

Techno-economic Assessment in Bio-based Chemical Production

The production of bio-based chemicals from glutamic acid, including processes that could involve compounds similar to N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride, has been evaluated for its economic feasibility and technological viability. This assessment indicates that certain bio-based chemical production methods, particularly those yielding N-methylpyrrolidone and N-vinylpyrrolidone, are economically feasible and technologically viable. The review points out potential areas for process optimization, especially the reaction of glutamic acid with sodium hypochlorite, to improve the economic prospects of bio-based chemical production (T. Lammens et al., 2012).

Role in Drug Delivery Systems

Poly(N-vinyl pyrrolidone) (PVP), which shares structural similarities with N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride, has been extensively used in drug delivery systems due to its hydrophilic nature and ability to form various formulations. PVP-based systems have been developed for delivering a wide range of active compounds, showcasing the polymer's versatility and suitability for creating innovative pharmaceutical forms. This includes microparticles, nanoparticles, fibers, hydrogels, tablets, and films, highlighting the potential of similar compounds for diverse drug delivery applications (P. Franco & I. De Marco, 2020).

Exploring Versatile Applications

Cyclodextrins, which are structurally distinct but conceptually related to N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride in terms of forming inclusion complexes, have demonstrated a broad range of applications across various industries. These applications span pharmaceuticals, drug delivery systems, cosmetics, and food and nutrition, among others. The ability of cyclodextrins to modify the physical and chemical properties of molecules through inclusion complexation showcases the potential of structurally related compounds for addressing scientific and industrial challenges (N. Sharma & Ashish Baldi, 2016).

Safety And Hazards

The safety and hazards associated with N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride are not specified in the search results.

Direcciones Futuras

The future directions for research involving N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride are not specified in the search results.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please consult a specialist or refer to primary literature sources.

Propiedades

IUPAC Name |

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c1-11(7-4-8-12-11)10(14)13-9-5-2-3-6-9;/h9,12H,2-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVXSTXQHBLEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)

![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)